3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a triazolone moiety, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.
Formation of the Triazolone Moiety: The triazolone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methoxyethyl group.
Reduction: Reduction reactions can target the sulfonyl group and the triazolone moiety.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperidine ring and the triazolone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol
- N-[(3R)-1-(cyclopropanesulfonyl)piperidin-3-yl]-1-(trifluoromethyl)cyclopentane-1-carboxamide
Uniqueness
3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a piperidine ring, a triazolone moiety, and cyclopropyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-3-yl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-24-10-9-19-16(21)20(13-4-5-13)15(17-19)12-3-2-8-18(11-12)25(22,23)14-6-7-14/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHNWJGUEFTGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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